molecular formula C10H12FNO2 B14839453 Ethyl 4-fluoro-3-methylpyridine-5-acetate

Ethyl 4-fluoro-3-methylpyridine-5-acetate

Cat. No.: B14839453
M. Wt: 197.21 g/mol
InChI Key: FEKHWLUUKIPMAL-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylpyridine-5-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 3-position, and an ethyl acetate group at the 5-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-methylpyridine-5-acetate typically involves the fluorination of a pyridine derivative followed by esterification. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom into the pyridine ring. The reaction is usually carried out in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methylpyridine-5-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

Ethyl 4-fluoro-3-methylpyridine-5-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-methylpyridine-5-acetate involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. In medicinal chemistry, this compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: Similar structure but lacks the ethyl acetate group.

    4-Fluoro-3-methylpyridine: Similar structure but lacks the ethyl acetate group.

    Ethyl 3-methylpyridine-5-acetate: Similar structure but lacks the fluorine atom.

Uniqueness

Ethyl 4-fluoro-3-methylpyridine-5-acetate is unique due to the presence of both the fluorine atom and the ethyl acetate group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethyl acetate group increases its solubility and reactivity in various chemical reactions .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(4-fluoro-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-9(13)4-8-6-12-5-7(2)10(8)11/h5-6H,3-4H2,1-2H3

InChI Key

FEKHWLUUKIPMAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CN=C1)C)F

Origin of Product

United States

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